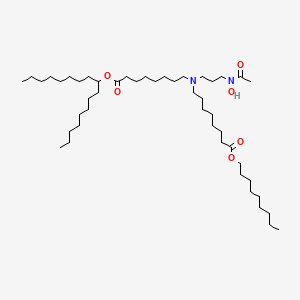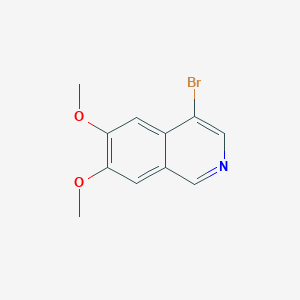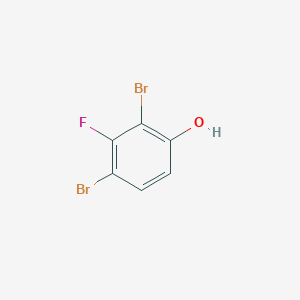![molecular formula C16H15N3O2 B13355874 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields. This compound features a naphthyl group attached to the oxadiazole ring, which is further connected to a morpholine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine typically involves the cyclization of diacyl hydrazines in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
科学的研究の応用
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials
作用機序
The mechanism of action of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
類似化合物との比較
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine can be compared with other similar compounds, such as:
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline: This compound has a quinoline moiety instead of a morpholine moiety, which may result in different biological activities and applications.
4-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butyn-1-yl isonicotinate: This compound features a sulfanyl group and an isonicotinate moiety, which may confer unique properties and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of the naphthyl, oxadiazole, and morpholine groups, making it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
4-(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3O2/c1-2-6-13-12(4-1)5-3-7-14(13)15-17-18-16(21-15)19-8-10-20-11-9-19/h1-7H,8-11H2 |
InChIキー |
WQOHCYSLCGYMCG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)

![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)



![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)

![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)


